N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thioamide formation: The benzimidazole derivative is then reacted with thiourea to introduce the thioamide group.
Coupling with 4-(propan-2-yloxy)benzoyl chloride: The final step involves coupling the thioamide derivative with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfonamide.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic substitution can be facilitated by using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The thioamide group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
- Acetoacetamidobenzimidazolone
Uniqueness
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide is unique due to its combination of a benzimidazole core with a thioamide group and a 4-(propan-2-yloxy)benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H18N4O3S/c1-10(2)25-13-6-3-11(4-7-13)16(23)22-18(26)19-12-5-8-14-15(9-12)21-17(24)20-14/h3-10H,1-2H3,(H2,20,21,24)(H2,19,22,23,26) |
InChI Key |
OQDURBUFOMUUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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